molecular formula C19H27N3O5 B8280131 2-Cyclopentyl-4-(4-ethylpiperazin-1-yl)-5-nitrophenyl methyl carbonate

2-Cyclopentyl-4-(4-ethylpiperazin-1-yl)-5-nitrophenyl methyl carbonate

Cat. No.: B8280131
M. Wt: 377.4 g/mol
InChI Key: XXKMOZPFZATESC-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4-(4-ethylpiperazin-1-yl)-5-nitrophenyl methyl carbonate is a useful research compound. Its molecular formula is C19H27N3O5 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H27N3O5

Molecular Weight

377.4 g/mol

IUPAC Name

[2-cyclopentyl-4-(4-ethylpiperazin-1-yl)-5-nitrophenyl] methyl carbonate

InChI

InChI=1S/C19H27N3O5/c1-3-20-8-10-21(11-9-20)16-12-15(14-6-4-5-7-14)18(27-19(23)26-2)13-17(16)22(24)25/h12-14H,3-11H2,1-2H3

InChI Key

XXKMOZPFZATESC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C(=C2)C3CCCC3)OC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (4-bromo-2-cyclopentyl-5-nitro-phenyl)methyl carbonate (800 mg, 2.33 mmol) and 1-ethylpiperazine (266 mg, 2.33 mmol) in ethanol (2.4 mL) was heated under microwave irradiation at 150° C. for 6 h, resulting in product formation with loss of the carbonate group. The reaction was concentrated in vacuo and the residue was redissolved in dichloromethane, washed with water, dried over Na2SO4, filtered and reconcentrated. The crude product was dissolved in triethylamine (648 μL, 4.65 mmol) and dichloromethane (2 mL), cooled to 0° C. and methyl chloroformate (180 μL, 2.32 mmol) was added dropwise. The reaction was warmed to room temperature and stirred for 2 h. The reaction was quenched with water and the aqueous layer was extracted with dichloromethane. The combined organics were dried over MgSO4, filtered and concentrated. Purification by silica gel chromatography (0-10% ethyl acetate/hexanes) provided 2-cyclopentyl-4-(4-ethylpiperazin-1-yl)-5-nitrophenyl methyl carbonate (672 mg, 76% yield). NMR (400.0 MHz, DMSO-d6) δ 7.66 (d, J=8.6 Hz, 1H), 7.30 (d, J=8.6 Hz, 1H), 3.88 (s, 3H), 3.08-3.06 (m, 1H), 2.88 (s, 4H), 2.34-2.30 (m, 5H), 1.93-1.90 (m, 3H), 1.75-1.72 (m, 2H), 1.65-1.63 (m, 2H), 1.54-1.51 (m, 2H), 1.00 (t, J=7.1 Hz, 3H).
Name
(4-bromo-2-cyclopentyl-5-nitro-phenyl)methyl carbonate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
648 μL
Type
reactant
Reaction Step Two
Quantity
180 μL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of (4-bromo-2-cyclopentyl-5-nitro-phenyl) methyl carbonate (800 mg, 2.33 mmol) and 1-ethylpiperazine (266 mg, 2.33 mmol) in ethanol (2.4 mL) was heated under microwave irradiation at 150° C. for 6 h, resulting in product formation with loss of the carbonate group. The reaction was concentrated in vacuo and the residue was redissolved in dichloromethane, washed with water, dried over Na2SO4, filtered and reconcentrated. The crude product was dissolved in triethylamine (648 μL, 4.65 mmol) and dichloromethane (2 mL), cooled to 0° C. and methyl chloroformate (180 μL, 2.32 mmol) was added dropwise. The reaction was warmed to room temperature and stirred for 2 h. The reaction was quenched with water and the aqueous layer was extracted with dichloromethane. The combined organics were dried over MgSO4, filtered and concentrated. Purification by silica gel chromatography (0-10% ethyl acetate/hexanes) provided 2-cyclopentyl-4-(4-ethylpiperazin-1-yl)-5-nitrophenyl methyl carbonate (672 mg, 76% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 7.66 (d, J=8.6 Hz, 1H), 7.30 (d, J=8.6 Hz, 1H), 3.88 (s, 3H), 3.08-3.06 (m, 1H), 2.88 (s, 4H), 2.34-2.30 (m, 5H), 1.93-1.90 (m, 3H), 1.75-1.72 (m, 2H), 1.65-1.63 (m, 2H), 1.54-1.51 (m, 2H), 1.00 (t, J=7.1 Hz, 3H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
648 μL
Type
reactant
Reaction Step Two
Quantity
180 μL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

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